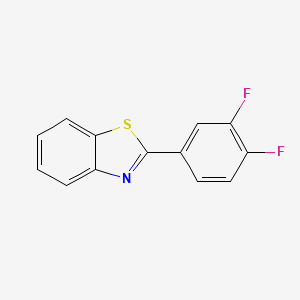

2-(3,4-Difluorophenyl)-1,3-benzothiazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-difluorophenyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F2NS/c14-9-6-5-8(7-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOWQOJZCCMRNQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00698244 | |

| Record name | 2-(3,4-Difluorophenyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00698244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170151-90-3 | |

| Record name | 2-(3,4-Difluorophenyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00698244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 3,4 Difluorophenyl 1,3 Benzothiazole

Established Synthetic Routes to the 1,3-Benzothiazole Core System

The synthesis of the 1,3-benzothiazole core is a well-established area of organic chemistry, with numerous methods developed over the years. These can be broadly categorized into classical condensation and cyclization protocols and more recent catalytic approaches.

Classical Condensation and Cyclization Protocols

The most prevalent and traditional method for synthesizing 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol (B119425) with various carbonyl-containing compounds. ekb.egmdpi.com This approach is versatile, allowing for the introduction of a wide range of substituents at the 2-position of the benzothiazole (B30560) ring.

Key classical methods include:

Condensation with Aldehydes: The reaction of 2-aminothiophenol with aromatic aldehydes is a direct and widely used method. mdpi.comindexcopernicus.com This reaction can be carried out under various conditions, often with acid or base catalysis, or through thermal means. mdpi.comindexcopernicus.com For example, refluxing in toluene (B28343) is a common practice. mdpi.com

Condensation with Carboxylic Acids: Polyphosphoric acid (PPA) is a frequently employed reagent for the condensation of 2-aminothiophenol with carboxylic acids, providing good yields of the corresponding 2-substituted benzothiazoles. indexcopernicus.com

Condensation with Acyl Chlorides: The reaction with acyl chlorides offers another efficient route. mdpi.comnih.gov Ionic liquids, such as 1-butylimidazole (B119223) tetrafluoroborate, have been used as effective catalyst systems for this transformation at room temperature. mdpi.com

Intramolecular Cyclization of Thioformanilides: Substituted thioformanilides can undergo intramolecular C-S bond formation to yield 2-substituted benzothiazoles. indexcopernicus.com This cyclization can be induced by various reagents, including oxidizing agents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). indexcopernicus.com

A plausible mechanism for the condensation of 2-aminothiophenol with an aldehyde involves the initial nucleophilic attack of the amino group on the carbonyl carbon, forming a Schiff base intermediate. Subsequent intramolecular cyclization through the attack of the thiol group, followed by oxidative aromatization, leads to the final benzothiazole product. ekb.eg

Recent Advances in Catalytic Benzothiazole Synthesis

Modern synthetic chemistry has seen a shift towards more efficient and environmentally benign catalytic methods for benzothiazole synthesis. These approaches often offer milder reaction conditions, higher yields, and greater functional group tolerance. bohrium.com

Noteworthy catalytic systems include:

Transition Metal Catalysis:

Copper-catalyzed reactions: Copper catalysts have been employed for the condensation of 2-aminobenzenethiols with nitriles and for the one-pot, three-component reaction of 1-iodo-2-nitroarenes, sodium sulfide, and an aldehyde. mdpi.comorganic-chemistry.org

Palladium-catalyzed reactions: Ligand-free Pd/C has been used for the cyclization of o-iodothiobenzanilide derivatives at room temperature. organic-chemistry.org

Green Chemistry Approaches:

Enzymatic Catalysis: Laccase, an inexpensive commercial enzyme, has been successfully used to catalyze the condensation of 2-aminothiophenol with aryl aldehydes at room temperature, offering a green and efficient method. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the condensation of 2-aminothiophenol and aromatic aldehydes, often in the absence of a solvent or catalyst, leading to shorter reaction times and high yields. organic-chemistry.orgmdpi.com

Visible-Light Photoredox Catalysis: The use of visible light and a photosensitizer, such as fluorescein (B123965) or riboflavin, allows for the metal-free synthesis of benzothiazoles from 2-aminothiophenols and aldehydes under an oxygen atmosphere. ekb.egresearchgate.net

Nanoparticle Catalysis: Cobalt(II,III) oxide (Co₃O₄) nanoflakes have been developed as a reusable catalyst for the condensation of 2-aminothiophenol and benzaldehyde (B42025), achieving high yields in short reaction times. researchgate.net

Table 1: Comparison of Catalytic Methods for Benzothiazole Synthesis

Specific Synthesis Pathways for 2-(3,4-Difluorophenyl)-1,3-benzothiazole

The synthesis of the specifically substituted this compound typically follows the general principles of benzothiazole formation, utilizing 2-aminothiophenol and a derivative of 3,4-difluorobenzene as the key starting materials. A common and direct approach is the condensation of 2-aminothiophenol with 3,4-difluorobenzaldehyde (B20872).

Detailed Reaction Mechanisms and Intermediate Characterization

The reaction between 2-aminothiophenol and 3,4-difluorobenzaldehyde proceeds through a well-understood mechanism.

Formation of a Schiff Base Intermediate: The reaction initiates with the nucleophilic attack of the primary amine of 2-aminothiophenol on the carbonyl carbon of 3,4-difluorobenzaldehyde. This is often catalyzed by a small amount of acid. After the initial addition, a molecule of water is eliminated to form a benzothiazoline (B1199338) intermediate, which is in equilibrium with the Schiff base (an imine).

Intramolecular Cyclization: The thiol group, being nucleophilic, then attacks the imine carbon in an intramolecular fashion. This cyclization step forms a transient 2,3-dihydro-1,3-benzothiazole derivative.

Oxidative Aromatization: The final step is the oxidation of the dihydrobenzothiazole intermediate to the aromatic this compound. This oxidation can occur via various oxidizing agents present in the reaction mixture, or simply by air (oxygen) under certain conditions.

The characterization of intermediates is often challenging due to their transient nature. However, the final product, this compound, can be thoroughly characterized using standard spectroscopic techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its structure.

Optimization Strategies for Reaction Yields and Purity

Optimizing the synthesis of this compound involves fine-tuning several reaction parameters to maximize the yield and purity of the product.

Key optimization strategies include:

Solvent Selection: The choice of solvent can significantly impact the reaction rate and yield. Solvents like ethanol, toluene, and dichloromethane (B109758) are commonly used. mdpi.comnih.gov For instance, a study on the synthesis of 2-phenyl-1,3-benzothiazole using Co₃O₄ nanoflakes found that neat (solvent-free) conditions provided the highest yield (95%) in the shortest time (5 minutes). researchgate.net

Temperature and Reaction Time: These two parameters are interdependent. Higher temperatures generally lead to faster reaction rates but can also promote the formation of side products. Microwave-assisted synthesis can significantly reduce reaction times from hours to minutes while often improving yields. nih.govmdpi.com

Purification Method: Column chromatography is a standard method for purifying the final product and removing unreacted starting materials and byproducts. mdpi.com

Table 2: Optimization of Reaction Conditions for 2-Aryl-1,3-benzothiazole Synthesis

Derivatization and Functionalization Strategies of this compound

Once the this compound core is synthesized, it can be further modified to create a library of derivatives with tailored properties. Functionalization can occur on either the benzothiazole ring system or the 2-phenyl ring, although direct functionalization of the difluorophenyl ring is less common after the initial synthesis.

Strategies for derivatization primarily focus on the benzothiazole nucleus. While the provided search results focus more on the synthesis of the benzothiazole core and its analogs, general principles of heterocyclic chemistry can be applied. For instance, electrophilic aromatic substitution on the benzene (B151609) part of the benzothiazole ring is a potential route, though the electron-withdrawing nature of the thiazole (B1198619) ring can make this challenging.

More advanced and modern techniques for functionalization include C-H activation/functionalization. Recent studies on the related 2,1,3-benzothiadiazole (B189464) (BTD) core have demonstrated that regioselective C-H borylation using an iridium catalyst can provide versatile building blocks for further derivatization at various positions of the benzenoid ring. acs.orgnih.govdiva-portal.org These borylated intermediates can then undergo a wide range of cross-coupling reactions to introduce new functional groups. acs.orgnih.gov Similar strategies could potentially be adapted for the functionalization of the this compound scaffold.

Another approach involves the generation of heteroarynes from appropriately substituted benzothiazole precursors. acs.orgnih.govdiva-portal.org These highly reactive intermediates can be trapped with various arynophiles to install diverse functionalities. acs.orgnih.gov While this has been demonstrated for the BTD system, its application to 2-arylbenzothiazoles would be a novel area of exploration.

Derivatization can also be achieved by starting with a functionalized 2-aminothiophenol. For example, using a substituted 2-aminothiophenol in the initial condensation reaction allows for the introduction of functional groups on the benzene ring of the benzothiazole moiety from the outset.

Introduction of Substituents on the Phenyl Moiety

The introduction of additional substituents onto the 3,4-difluorophenyl ring of the title compound is a key strategy for modulating its physicochemical and biological properties. While direct substitution on the pre-formed benzothiazole is possible, it is often more synthetically tractable to introduce the desired functional groups onto the benzaldehyde or benzoic acid starting material prior to the ring-forming condensation reaction. derpharmachemica.comresearchgate.net

Common synthetic approaches include:

Electrophilic Aromatic Substitution: The fluorine atoms on the phenyl ring are deactivating groups, which can make electrophilic substitution challenging. However, by using appropriately substituted 3,4-difluorobenzaldehyde precursors, a variety of functional groups can be incorporated.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the fluorine atoms can facilitate nucleophilic aromatic substitution, allowing for the introduction of nucleophiles at specific positions on the phenyl ring of a suitable precursor.

The choice of synthetic route allows for the creation of a library of analogues with diverse substitution patterns on the phenyl ring, which is crucial for structure-activity relationship (SAR) studies.

Modifications of the Benzothiazole Heterocycle

The benzothiazole portion of the molecule offers multiple sites for chemical modification, enabling fine-tuning of the compound's characteristics. These modifications can be introduced either by starting with a substituted 2-aminothiophenol or by direct functionalization of the benzothiazole ring.

Key modification strategies include:

Substitution on the Benzene Ring: Functional groups such as halogens (Cl, Br), nitro groups (NO2), or alkyl groups can be present on the benzene ring of the benzothiazole moiety. nih.gov For instance, the condensation of a 4-chloro-2-aminothiophenol with 3,4-difluorobenzaldehyde would yield a 6-chloro-2-(3,4-difluorophenyl)-1,3-benzothiazole. The synthesis of derivatives with electron-withdrawing groups like Cl, F, and NO2 in the benzothiazole ring has been reported to be of interest for biological activity studies. nih.gov

Functionalization of the Thiazole Ring: While the thiazole ring itself is relatively stable, the nitrogen atom can be a site for reactions such as quaternization to form benzothiazolium salts.

Synthesis from Functionalized Precursors: A versatile approach involves using functionalized 2-aminobenzothiazoles as building blocks. For example, 2-aminobenzothiazoles can be prepared by the oxidative cyclization of thioureas derived from anilines. nih.gov These 2-amino-substituted benzothiazoles can then undergo further reactions to introduce a wide array of substituents. nih.gov

Regioselective Synthesis of Analogues for Structure-Activity Relationship Studies

The controlled, regioselective synthesis of analogues is fundamental for establishing robust structure-activity relationships (SAR). By systematically varying the position and nature of substituents on both the phenyl and benzothiazole rings, researchers can probe the molecular interactions that govern a compound's biological activity. nih.govnih.gov

Microwave-assisted synthesis has been reported as a valuable tool in generating libraries of benzothiazole-phenyl-based analogues for SAR studies. nih.govnih.gov This technique often allows for rapid reaction times and the efficient production of a diverse set of compounds. For example, SAR studies on dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) have utilized benzothiazole-phenyl analogues, indicating that trifluoromethyl groups on the aromatic rings are well-tolerated by the target enzymes. nih.gov

A powerful strategy for regioselective synthesis involves the condensation of specifically substituted 2-aminothiophenols with a range of substituted benzaldehydes or benzoic acids. derpharmachemica.commdpi.com This modular approach provides precise control over the final structure of the analogue. Furthermore, metal-catalyzed reactions, such as those using iron(III) catalysts, have been developed for the regioselective synthesis of 2-arylbenzothiazoles. researchgate.net These methods can offer alternative reaction pathways and improved selectivity.

Green Chemistry Approaches in this compound Synthesis Research

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzothiazoles, aiming to reduce the environmental impact of chemical processes. These approaches focus on the use of environmentally benign solvents, catalyst-free conditions, and energy-efficient methods.

Several green synthetic strategies applicable to the synthesis of this compound and its analogues have been reported:

Glycerol (B35011) as a Green Solvent: A one-pot synthesis of 2-arylbenzothiazoles has been developed using glycerol as a biodegradable, non-toxic, and recyclable solvent. nih.gov This method allows for the reaction of 2-aminothiophenols with aromatic aldehydes at ambient temperature without the need for a catalyst, with reactions proceeding smoothly for aldehydes bearing both electron-donating and electron-withdrawing groups. nih.gov

Catalyst-Free Synthesis in Water: Efficient methods for the synthesis of related benzothiazole derivatives, such as benzothiazole-2-thiols, have been developed using water as the solvent, avoiding the need for metal catalysts or ligands. rsc.org

Heterogeneous Catalysis: The use of reusable heterogeneous catalysts, such as SnP2O7 or silica-supported methanesulfonic acid, provides a green alternative to homogeneous catalysts. mdpi.comnih.gov These catalysts can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity. nih.gov

Ultrasound-Assisted Synthesis: Ultrasound irradiation has been employed to promote the synthesis of 2-substituted benzothiazoles in the presence of a catalytic amount of FeCl3/Montmorillonite K-10, offering a green and efficient route. mdpi.com

Below is a table summarizing various green chemistry approaches for the synthesis of 2-arylbenzothiazoles.

| Catalyst/Medium | Solvent | Temperature | Key Advantages |

| None | Glycerol | Ambient | Catalyst-free, green solvent, mild conditions. nih.gov |

| H2O2/HCl | Ethanol | Room Temp | Readily available reagents, mild conditions. nih.gov |

| SnP2O7 | - | - | Heterogeneous, reusable catalyst, short reaction times. nih.gov |

| Methanesulfonic acid/Silica gel | - | - | Heterogeneous, expeditious medium. mdpi.com |

| FeCl3/Montmorillonite K-10 | - | - | Ultrasound-assisted, reusable catalyst. mdpi.com |

Novel Synthetic Methodologies for Related Benzothiazole Scaffolds

The field of synthetic chemistry is continually evolving, leading to the development of novel and more efficient methods for constructing heterocyclic scaffolds like benzothiazole. These innovative approaches often provide access to a wider range of derivatives under milder conditions.

Some of the modern synthetic methodologies that can be applied to the synthesis of this compound and related structures include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat reactions, often leading to significantly reduced reaction times, increased yields, and the formation of cleaner products. mdpi.com It has been successfully used to synthesize various benzothiazole derivatives. mdpi.com

Transition-Metal Catalysis: Copper-catalyzed methods have been developed for the formation of 2-substituted benzothiazoles from 2-aminobenzenethiols and nitriles. mdpi.com The use of inexpensive copper catalysts and water as a solvent makes these processes practical and environmentally friendly. nih.gov

Visible-Light-Mediated Synthesis: Photochemical methods, using visible light as a sustainable energy source, have emerged for the synthesis of benzothiazoles from thiobenzanilides, often proceeding without the need for a metal catalyst. researchgate.net

C-H Bond Functionalization: Direct C-H bond functionalization represents a highly atom-economical approach to synthesis. Novel protocols have been developed for the synthesis of fused benzothiazole systems, such as benzo derpharmachemica.comresearchgate.netthiazolo[2,3-c] derpharmachemica.comnih.govmdpi.comtriazoles, via intramolecular C-H bond functionalization. nih.gov

Deep Eutectic Solvents (DESs): DESs are emerging as green and effective catalysts and solvents for organic reactions. Their use in the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives has been reported. researchgate.net

These pioneering strategies not only expand the synthetic chemist's toolbox but also enable the creation of novel benzothiazole-based compounds with potentially enhanced properties.

Computational and Theoretical Investigations of 2 3,4 Difluorophenyl 1,3 Benzothiazole

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic characteristics and reactivity of 2-(3,4-Difluorophenyl)-1,3-benzothiazole. These studies typically employ DFT methods, such as the B3LYP functional, combined with basis sets like 6-311G(d,p) or 6-311++G(d,p), to model the molecule's behavior. nbu.edu.samdpi.comresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com

For 2-aryl-benzothiazole derivatives, the HOMO is generally observed to be delocalized across the electron-rich benzothiazole (B30560) ring system, whereas the LUMO is predominantly located on the 2-phenyl substituent. The presence of two electron-withdrawing fluorine atoms on the phenyl ring of this compound is expected to lower the energies of both the HOMO and LUMO. A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher chemical reactivity. mdpi.com Studies on similar benzothiazole derivatives have reported energy gaps ranging from approximately 4.46 eV to 4.73 eV. mdpi.com

| Parameter | Typical Energy Value (eV) | Description |

|---|---|---|

| EHOMO | ~ -6.0 to -6.5 | Energy of the Highest Occupied Molecular Orbital; indicates electron-donating ability. |

| ELUMO | ~ -1.5 to -2.0 | Energy of the Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability. |

| ΔE (HOMO-LUMO Gap) | ~ 4.46 - 4.73 | Energy difference between HOMO and LUMO; lower values suggest higher reactivity. mdpi.com |

The Molecular Electrostatic Potential (MEP), also known as the Electrostatic Potential Surface (EPS), is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. mdpi.com The MEP map illustrates the charge distribution, with different colors representing areas of varying electrostatic potential.

In 2-aryl-benzothiazole structures, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. For this compound, the most negative potential is concentrated around the nitrogen atom of the thiazole (B1198619) ring due to its lone pair of electrons. mdpi.com Conversely, regions of positive potential (colored blue) are electron-poor and are targets for nucleophilic attack. nih.gov These positive regions are generally found around the hydrogen atoms of the molecule. The highly electronegative fluorine atoms on the phenyl ring also contribute to creating a significant region of positive potential on that part of the molecule, enhancing its susceptibility to nucleophilic interactions.

DFT calculations are widely used to determine the optimized, lowest-energy three-dimensional structure of molecules. nih.gov Methods like B3LYP with a 6-311G(d,p) basis set are standard for calculating the ground state geometries of benzothiazole derivatives. researchgate.net These calculations provide precise information on bond lengths, bond angles, and dihedral angles. For the 2-aryl-benzothiazole scaffold, the calculations typically show that the bond lengths within the fused benzothiazole ring and the attached phenyl ring are consistent with their aromatic character. The C-S and C=N bonds of the thiazole ring have characteristic lengths that are influenced by the electronic nature of the substituent at the 2-position. nbu.edu.sa

| Parameter | Description | Typical Value |

|---|---|---|

| C-S Bond Length | Bond within the thiazole ring | ~ 1.76 Å |

| C=N Bond Length | Bond within the thiazole ring | ~ 1.30 - 1.34 Å nbu.edu.sa |

| C-C Bond Length | Bond connecting the two ring systems | ~ 1.46 - 1.48 Å nbu.edu.sa |

| C-N-C Bond Angle | Angle within the thiazole ring | ~ 109° |

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is performed to identify the most stable conformers of a molecule and the energy barriers between them. For this compound, the primary degree of conformational freedom is the rotation around the single bond connecting the benzothiazole and difluorophenyl rings.

A potential energy surface (PES) scan is typically conducted by systematically varying the dihedral angle between the two rings, for instance, in 30° increments over a full 360° rotation. mdpi.com Such studies on related 2-phenyl-benzothiazoles reveal that the most energetically stable conformations occur when the two ring systems are coplanar (dihedral angle ≈ 0° or 180°). mdpi.com This planarity maximizes the π-conjugation across the molecule, leading to greater electronic stability. The energy barriers for rotation between these stable conformers in similar benzothiazole derivatives have been calculated to be in the range of 5.73 to 9.78 kcal/mol. nbu.edu.sa

Molecular Docking Studies with Proposed Biological Targets

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein. rjptonline.org Benzothiazole derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects, and have been docked against various protein targets. nih.govjapsonline.com

Docking studies provide detailed predictions of the binding orientation of the ligand within the receptor's active site and the specific non-covalent interactions that stabilize the complex. For benzothiazole derivatives, common interactions include:

Hydrogen Bonds: The nitrogen atom of the benzothiazole ring can act as a hydrogen bond acceptor.

π-π Stacking: The aromatic benzothiazole and phenyl rings can engage in stacking interactions with aromatic amino acid residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

Hydrophobic Interactions: The planar rings can form favorable hydrophobic contacts with nonpolar residues in the binding pocket.

Arene-H Interactions: These can occur between the aromatic rings and amino acid residues. nih.gov

In the case of this compound, the fluorine atoms can also participate in specific interactions, such as halogen bonds or dipole-dipole interactions, potentially enhancing binding affinity and selectivity for a given target. Docking simulations against targets like Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase, a common target in cancer therapy, would predict the specific residues involved in these binding events. rjptonline.org

| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residue |

|---|---|---|

| Hydrogen Bond | Benzothiazole Nitrogen | Lysine (Lys), Cysteine (Cys) |

| π-π Stacking | Benzothiazole or Phenyl Ring | Phenylalanine (Phe) |

| Hydrophobic Interaction | Fused Aromatic Rings | Leucine (Leu), Valine (Val), Alanine (Ala) |

| Halogen Interaction | Fluorine Atoms | Aspartate (Asp), Glutamate (Glu) |

Scoring Functions for Binding Affinity Prediction and Prioritization

Scoring functions are computational models used to estimate the binding affinity between a ligand, such as this compound, and a target protein. This prediction is vital in virtual screening and lead optimization to prioritize compounds with the highest likelihood of being potent binders. Scoring functions can be broadly categorized into three types: force-field-based, empirical, and knowledge-based.

Force-field-based scoring functions calculate the binding energy by summing up the van der Waals and electrostatic interactions between the ligand and the protein.

Empirical scoring functions use a set of weighted energy terms, where the weights are derived from fitting to experimental binding data of a training set of protein-ligand complexes.

Knowledge-based scoring functions derive statistical potentials from the frequency of atom-pair interactions observed in crystal structures of protein-ligand complexes.

In the context of benzothiazole derivatives, scoring functions are employed in molecular docking studies to predict their binding modes and affinities to various targets, such as kinases and enzymes involved in cancer progression. For instance, in a study of benzothiazole-1,3,4-thiadiazole conjugates with anticonvulsant activity, molecular docking and scoring functions were used to predict the binding interactions with the GABA-A receptor nih.gov. While specific scoring function data for this compound is not available, a hypothetical application would involve docking it into the active site of a target protein and using a scoring function to rank its binding pose and estimate its binding free energy. The difluorophenyl group would be expected to participate in specific interactions, such as halogen bonds or hydrophobic interactions, which would be quantified by the scoring function.

A comparative table of commonly used scoring functions in molecular docking is presented below.

| Scoring Function | Type | Key Features |

| AutoDock Vina | Empirical | Machine-learning-based, with a focus on high performance in virtual screening. |

| GoldScore | Force-field-based | Considers van der Waals and hydrogen bonding energies. |

| ChemScore | Empirical | Includes terms for hydrogen bonding, metal-ligand interactions, lipophilic interactions, and rotational entropy. |

| GlideScore | Empirical | A multi-term function that includes components for lipophilic-lipophilic interactions, hydrogen bonds, and penalties for steric clashes. |

Molecular Dynamics Simulations of Ligand-Target Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. This technique is invaluable for assessing the stability of a predicted binding mode and for observing conformational changes in both the ligand and the protein upon binding.

A recent study on novel benzothiazole and benzo researchgate.netnih.govoxazin-3(4H)-one derivatives as potential acetylcholinesterase inhibitors utilized MD simulations to analyze the stability of the ligand-protein complexes nih.govacs.org. Although this study did not include this compound, the methodology is directly applicable.

To assess the binding stability of a this compound-target complex, an MD simulation would be performed for a significant duration (typically tens to hundreds of nanoseconds). The stability of the complex can be evaluated by analyzing several parameters:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and the protein backbone atoms are monitored over the simulation time. A stable RMSD profile for the ligand indicates that it remains bound in its initial pose.

Root Mean Square Fluctuation (RMSF): The RMSF of individual residues in the protein can reveal which parts of the protein become more or less flexible upon ligand binding.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the protein throughout the simulation is a strong indicator of a stable interaction.

MD simulations can also reveal subtle conformational changes that are not apparent in static docking poses. For this compound, the dihedral angle between the benzothiazole ring and the difluorophenyl ring is a key conformational parameter. A computational study on other benzothiazole derivatives performed a molecular geometry scan to identify stable conformers by varying this dihedral angle mdpi.com. Such analysis is crucial as the biological activity of a molecule can be highly dependent on its preferred conformation in the binding site.

The simulation can also show how the target protein adapts to the presence of the ligand. This can involve movements of side chains in the active site to accommodate the ligand or larger-scale domain motions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models are developed using a dataset of compounds with known biological activities. For a series of benzothiazole derivatives, this would involve calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that can predict the activity of new, untested compounds.

A group-based QSAR (G-QSAR) study on benzothiazole derivatives for anticancer activity identified key structural fragments that contribute to their biological potency chula.ac.th. While this compound was not part of this study, the findings can provide insights into how the difluorophenyl group might influence activity.

The primary output of a QSAR study is a mathematical equation that relates the biological activity to a set of physico-chemical descriptors. These descriptors can be categorized as:

Topological descriptors: Related to the 2D structure of the molecule (e.g., connectivity indices).

Geometrical descriptors: Related to the 3D structure of the molecule (e.g., molecular surface area).

Electronic descriptors: Related to the electronic properties of the molecule (e.g., dipole moment, partial charges).

Hydrophobic descriptors: Related to the lipophilicity of the molecule (e.g., logP).

A QSAR study on thiazole benzenesulfonamide derivatives identified high electrostatic potential energy and the lipophilic nature of the molecule as favorable for beta3-adrenergic receptor agonist activity nih.gov. For this compound, the fluorine atoms would significantly influence its electronic and hydrophobic properties, which would be captured by relevant descriptors in a QSAR model.

A hypothetical table of key physico-chemical descriptors for a series of benzothiazole derivatives and their contribution to activity is shown below.

| Descriptor | Type | Correlation with Activity | Interpretation |

| LogP | Hydrophobic | Positive | Increased lipophilicity enhances membrane permeability and/or hydrophobic interactions with the target. |

| Dipole Moment | Electronic | Negative | A lower dipole moment may be favorable for entering a nonpolar binding pocket. |

| Molecular Weight | Geometrical | Negative | Lower molecular weight is generally preferred for better drug-like properties (Lipinski's Rule of Five). |

| Number of Hydrogen Bond Donors/Acceptors | Electronic | Positive | Specific hydrogen bonding interactions are crucial for binding to the target. |

Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This model then serves as a 3D query in virtual screening to search large compound libraries for novel molecules with the desired activity.

For 2-arylbenzothiazoles, pharmacophore models have been successfully developed for various targets. For instance, in the context of VEGFR-2 inhibitors, a common pharmacophore model includes features like a hinge-binding heteroaromatic system, a spacer group, and specific hydrogen bond donors and acceptors. nih.gov While a specific pharmacophore model derived from this compound is not extensively documented in public literature, its structural motifs suggest the potential for creating such models. The difluorophenyl ring can participate in hydrophobic and aromatic interactions, while the benzothiazole core can act as a key scaffold.

Virtual screening campaigns utilizing pharmacophore models of related benzothiazole derivatives have been effective in identifying novel hit compounds. nih.govtandfonline.comjddtonline.info A hypothetical virtual screening workflow starting with this compound would involve:

Target Identification: Selecting a relevant biological target based on the known activities of 2-arylbenzothiazoles, such as protein kinases or enzymes implicated in neurodegenerative diseases. nih.gov

Pharmacophore Model Generation: Creating a ligand-based pharmacophore model from the structure of this compound and other known active analogs, or a structure-based model if a crystal structure of the target is available.

Database Screening: Searching large chemical databases (e.g., ZINC, ChemBridge) for compounds that match the pharmacophore model.

Filtering and Docking: The retrieved hits are then filtered based on drug-likeness criteria (e.g., Lipinski's rule of five) and subjected to molecular docking studies to predict their binding affinity and orientation within the target's active site. nih.govnih.gov

The following interactive table illustrates the common pharmacophoric features that would be considered for a model based on the 2-arylbenzothiazole scaffold.

| Pharmacophoric Feature | Potential Role in Ligand Binding | Corresponding Moiety in this compound |

| Aromatic Ring | π-π stacking, hydrophobic interactions | Benzothiazole ring, Difluorophenyl ring |

| Hydrogen Bond Acceptor | Formation of hydrogen bonds with receptor | Nitrogen and Sulfur atoms in the benzothiazole ring |

| Hydrophobic Group | Van der Waals interactions | Difluorophenyl group |

| Halogen Bond Donor | Specific interactions with electron-rich atoms | Fluorine atoms on the phenyl ring |

In Silico Prediction of Ligand-Target Selectivity Profiles

A critical aspect of drug development is ensuring that a new chemical entity interacts selectively with its intended target to minimize off-target effects and associated toxicities. In silico methods are invaluable for predicting the ligand-target selectivity profile of compounds like this compound at an early stage.

Ligand-based target prediction is an effective computational tool for this purpose. scienceopen.com This approach relies on the principle that structurally similar compounds are likely to bind to similar biological targets. scienceopen.com By comparing the chemical structure of this compound to databases of known ligands and their targets, it is possible to generate a probable list of interacting proteins. Web-based tools and computational platforms can predict potential targets and provide a measure of confidence for these predictions. nih.gov

Furthermore, molecular docking studies against a panel of related and unrelated targets can provide insights into selectivity. For example, if this compound is being investigated as an inhibitor for a specific kinase, it would be docked against a panel of other kinases to predict its selectivity profile. The calculated binding energies and interaction patterns can help in identifying potential off-target interactions. nih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are also a crucial component of in silico selectivity profiling. nih.govresearchgate.netmdpi.com These predictions can flag potential liabilities, such as inhibition of cytochrome P450 (CYP) enzymes, which can lead to drug-drug interactions, or prediction of hERG inhibition, which is associated with cardiotoxicity. nih.gov For instance, studies on other benzothiazole derivatives have shown favorable drug-like properties, including high gastrointestinal absorption and selective CYP inhibition. researchgate.net

The table below provides a hypothetical in silico selectivity and liability profile for a compound like this compound, based on common parameters assessed for related structures.

| Parameter | Predicted Outcome | Implication for Selectivity and Safety |

| Target Family Selectivity | ||

| Kinase Panel Score | High for Target A, Low for others | Indicates good selectivity for the intended kinase target. |

| GPCR Panel Score | Low | Suggests minimal interaction with G-protein coupled receptors. |

| Ion Channel Panel Score | Low | Implies a lower risk of off-target effects on ion channels. |

| ADMET Liability | ||

| CYP Isoform Inhibition | Low inhibition of major isoforms | Reduced potential for metabolic drug-drug interactions. |

| hERG Inhibition | pIC50 < 5 | Lower risk of cardiotoxicity. |

| Ames Mutagenicity | Negative | Indicates a low likelihood of being mutagenic. |

| Hepatotoxicity | Low probability | Suggests a lower risk of liver injury. |

Biological Activities and Molecular Mechanisms of Action of 2 3,4 Difluorophenyl 1,3 Benzothiazole

Anticancer Activity Research

Investigation of Cellular Cytotoxicity and Antiproliferative Effects (In Vitro Studies)

No published data were found regarding the in vitro cellular cytotoxicity or antiproliferative effects of 2-(3,4-Difluorophenyl)-1,3-benzothiazole against any cancer cell lines.

Mechanisms of Apoptosis Induction and Programmed Cell Death Pathways

There is no available research on whether this compound induces apoptosis or the specific programmed cell death pathways it might activate.

Cell Cycle Arrest and Checkpoint Modulation

Information regarding the effects of this compound on cell cycle progression or checkpoint modulation is not available in the current scientific literature.

Inhibition of Angiogenesis and Metastasis in Pre-clinical Models

No pre-clinical studies have been published that investigate the potential of this compound to inhibit angiogenesis or metastasis.

Modulation of Key Signal Transduction Pathways (e.g., MAPK, PI3K/Akt, NF-κB)

The effect of this compound on key signal transduction pathways such as MAPK, PI3K/Akt, or NF-κB has not been reported.

DNA Interaction and Topoisomerase Inhibition Studies

There are no studies available that examine the interaction of this compound with DNA or its potential to inhibit topoisomerase enzymes.

Identification and Validation of Specific Protein Targets (e.g., kinases, receptors)

The 2-phenylbenzothiazole (B1203474) scaffold is a recognized pharmacophore that interacts with various protein targets, particularly protein kinases, which are crucial regulators of cellular processes. While direct studies on this compound are limited, research on closely related analogs has identified several key protein targets.

Derivatives of 2-phenylbenzothiazole have been identified as potent inhibitors of multiple kinases involved in cancer progression. For instance, certain analogs show strong inhibitory effects against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Fibroblast Growth Factor Receptor 1 (FGFR-1), and Platelet-Derived Growth Factor Receptor β (PDGFR-β). mdpi.com Other studies have identified the Colony-Stimulating Factor 1 Receptor (CSF-1R) kinase as a target. nih.gov The mechanism often involves binding to the hinge region of the kinase's ATP-binding site. mdpi.com

Furthermore, some benzothiazole (B30560) derivatives have been reported as multi-kinase inhibitors, displaying broad-spectrum antiproliferative activity against various cancer cell lines. mdpi.comnih.gov In addition to kinases, other protein targets have been identified for benzothiazole compounds. For example, certain 2-mercaptobenzothiazole (B37678) derivatives act as antagonists for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). nih.gov

A critical aspect of the activity of some fluorinated benzothiazoles is their metabolic activation by cytochrome P450 enzymes, particularly CYP1A1. In sensitive cancer cells, compounds like the structurally related 2-(4-amino-methylphenyl)-5-fluorobenzothiazole induce the expression of CYP1A1, which then metabolizes the benzothiazole into reactive species that can bind to macromolecules like DNA, leading to cell death. researchgate.net This suggests that CYP1A1 is a key protein involved in the mechanism of action, acting as a metabolic activator rather than a direct therapeutic target.

Table 1: Potential Protein Targets for the 2-Phenylbenzothiazole Scaffold

| Protein Target | Target Class | Associated Activity | Reference |

|---|---|---|---|

| VEGFR-2 | Receptor Tyrosine Kinase | Anticancer | mdpi.com |

| BRAF Kinase | Serine/Threonine Kinase | Anticancer | mdpi.com |

| CSF-1R | Receptor Tyrosine Kinase | Anticancer | nih.gov |

| PPARα | Nuclear Receptor | Antiproliferative | nih.gov |

| CYP1A1 | Enzyme (Metabolizing) | Pro-drug Activation | researchgate.net |

Studies on Multidrug Resistance Reversal Mechanisms

Multidrug resistance (MDR) is a significant obstacle in chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). nih.gov P-gp functions as a drug efflux pump, actively removing a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. nih.gov

Inhibition of P-gp is a key strategy to overcome MDR. By blocking the transporter's function, P-gp inhibitors can restore or enhance the effectiveness of anticancer drugs. While specific studies focusing on this compound as an MDR reversal agent are not prominent in the literature, the benzothiazole scaffold is a common feature in molecules designed to modulate P-gp activity. The general principle involves the inhibitor compound competing with the anticancer drug for binding to the P-gp transporter, or otherwise allosterically preventing the pump's conformational changes necessary for drug efflux. This leads to increased intracellular accumulation of the chemotherapeutic agent, effectively resensitizing resistant cells to treatment. The potential for this compound to act in this capacity remains an area for further investigation, given the known role of heterocyclic compounds in P-gp inhibition. nih.gov

Antimicrobial Activity Research

Benzothiazole derivatives are well-documented for their broad-spectrum antimicrobial properties, demonstrating activity against diverse bacterial, fungal, and viral pathogens.

Antibacterial Mechanisms Against Gram-Positive and Gram-Negative Bacteria

The benzothiazole nucleus is a core component of many compounds with significant antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov The mechanisms of action are varied, often involving the inhibition of essential bacterial enzymes.

Studies on different benzothiazole derivatives suggest several potential antibacterial targets:

Enzymes in Cell Wall Synthesis: Some benzothiazoles are predicted to inhibit enzymes like muramoyltetrapeptide carboxypeptidase, which is involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. nih.gov

DNA Replication and Cell Division: The scaffold has been shown to interfere with enzymes essential for DNA replication and cell division, leading to bacterial death. researchgate.net

Metabolic Enzymes: Dihydroorotase, an enzyme involved in pyrimidine (B1678525) biosynthesis, has been identified as a potential target for some benzothiazole derivatives, indicating that disruption of nucleotide metabolism is a possible antibacterial mechanism. nih.gov

The effectiveness of these compounds can be influenced by substitutions on both the benzothiazole ring and the phenyl ring. For instance, some dichloropyrazole-based benzothiazole analogs show potent activity, with the presence of a methoxy (B1213986) thiophene-3-yl moiety on the benzothiazole ring enhancing antibacterial action. nih.gov While Gram-negative bacteria possess an outer membrane that can be a barrier to drug entry, many benzothiazole derivatives have shown excellent activity against strains like E. coli and P. aeruginosa. nih.govcancer.gov

Table 2: Potential Bacterial Targets and Mechanisms for Benzothiazole Derivatives

| Target/Mechanism | Bacterial Process | Target Organisms | Reference |

|---|---|---|---|

| Dihydroorotase Inhibition | Pyrimidine Biosynthesis | S. aureus, B. subtilis, E. coli | nih.gov |

| Muramoyltetrapeptide Carboxypeptidase Inhibition | Cell Wall Synthesis | Gram-positive & Gram-negative | nih.gov |

| DNA Replication Enzyme Inhibition | DNA Synthesis | General Bacteria | researchgate.net |

| Membrane Integrity Disruption | Cell Envelope Function | Gram-positive & Gram-negative | cancer.govrsc.org |

Antifungal Mechanisms and Target Identification

The primary mechanism of action for many heterocyclic antifungal agents, including those related to benzothiazoles, is the inhibition of ergosterol (B1671047) biosynthesis. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. nih.gov

The key enzyme in this pathway targeted by many antifungal drugs is lanosterol (B1674476) 14α-demethylase (CYP51), a cytochrome P450 enzyme. nih.gov This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a crucial step in the formation of ergosterol. By inhibiting CYP51, benzothiazole-related compounds can disrupt the production of ergosterol. This leads to the accumulation of toxic sterol precursors and compromises the integrity and function of the fungal cell membrane, ultimately resulting in the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect). nih.gov The nitrogen atom within the thiazole (B1198619) ring is often crucial for coordinating with the heme iron atom in the active site of the CYP51 enzyme, a mechanism shared with established azole antifungal drugs. nih.govgoogle.com

Antiviral Mechanisms and Replication Cycle Interference

Benzothiazole derivatives have demonstrated promising antiviral activity against a range of viruses by interfering with various stages of the viral replication cycle. nih.gov

Specific viral protein targets have been identified for different benzothiazole analogs:

Hepatitis C Virus (HCV): Some benzothiazole derivatives act as non-competitive inhibitors of the HCV RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of the viral genome. nih.gov

Human Immunodeficiency Virus (HIV): The HIV-1 reverse transcriptase (RT), which converts the viral RNA genome into DNA, has been identified as a target for certain benzothiazole compounds, classifying them as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Other derivatives have been shown to inhibit the nuclear translocation of the HIV integrase enzyme, preventing the integration of viral DNA into the host genome. nih.gov

Influenza and Coronaviruses: Recent studies on benzothiazolyl-pyridine hybrids have indicated virucidal effects against influenza A (H5N1) and SARS-CoV-2, suggesting mechanisms that may involve direct interaction with viral particles or interference with early stages of infection. nih.gov

Table 3: Viral Targets for Benzothiazole Derivatives

| Viral Target | Virus | Mechanism of Interference | Reference |

|---|---|---|---|

| RNA-dependent RNA polymerase (RdRp) | Hepatitis C Virus (HCV) | Inhibition of viral genome replication | nih.gov |

| Reverse Transcriptase (RT) | Human Immunodeficiency Virus (HIV-1) | Inhibition of reverse transcription | nih.gov |

| Integrase (IN) | Human Immunodeficiency Virus (HIV-1) | Inhibition of nuclear translocation | nih.gov |

| Hemagglutinin (HA) / Neuraminidase (NA) | Influenza A (H5N1) | Potential virucidal effects | nih.gov |

| Spike Protein / Other targets | SARS-CoV-2 | Potential virucidal effects | nih.gov |

Enzyme Inhibition Studies

The biological activities of this compound and its analogs are frequently rooted in the inhibition of specific enzymes. As detailed in the preceding sections, a wide array of enzymes across different biological domains have been identified as targets for the broader benzothiazole class.

In the context of human cellular pathways, enzyme inhibition by benzothiazole derivatives has been linked to potential treatments for cancer and inflammation. Key targets include various protein kinases (e.g., VEGFR-2, BRAF, CSF-1R) that drive oncogenic signaling. mdpi.comnih.gov Additionally, enzymes like fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH) have been identified as targets for related benzothiazole-phenyl analogs, suggesting applications in pain and inflammation management. nih.gov

In microbiology, enzyme inhibition is the primary mechanism for the antimicrobial effects of benzothiazoles. This includes targeting bacterial enzymes essential for survival, such as dihydroorotase (nucleotide synthesis) and carboxypeptidases (cell wall synthesis). nih.govnih.gov For antifungal activity, the critical target is the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51) , which is vital for cell membrane integrity. nih.gov In virology, benzothiazoles inhibit crucial viral enzymes like HIV reverse transcriptase and HCV RNA-dependent RNA polymerase , thereby halting viral replication. nih.gov

This capacity for diverse enzyme inhibition highlights the versatility of the benzothiazole scaffold in medicinal chemistry.

Kinetic Characterization of Enzyme Inhibition (e.g., IC50, Ki values)

Limited specific data regarding the kinetic characterization of enzyme inhibition for this compound is available in the public domain. However, studies on related benzothiazole derivatives provide context for their potential as enzyme inhibitors. For instance, various derivatives of benzothiazole have been investigated for their inhibitory effects on a range of enzymes.

One study on a series of novel benzothiazole derivatives demonstrated significant inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes implicated in Alzheimer's disease. For example, compound 4f in this study, a benzamide (B126) derivative of benzothiazole, showed an IC₅₀ value of 23.4 ± 1.1 nM against AChE and 40.3 ± 1.7 nM against MAO-B. nih.gov Another related compound, 4m , also displayed notable inhibition with IC₅₀ values of 198.8 ± 8.8 nM for MAO-B. nih.gov

In the context of cancer research, certain 2-phenylbenzothiazole derivatives have shown potent inhibition of protein kinases. mdpi.com For example, a compound designated as III in one study, which features a 2-phenylbenzothiazole core, exhibited inhibitory activity against VEGFR-2, FGFR-1, and PDGFR-β with IC₅₀ values of 0.17 µM, 0.19 µM, and 0.08 µM, respectively. mdpi.com Another benzothiazole derivative, 4f , was found to inhibit BRAF and VEGFR-2 enzymes with IC₅₀ values of 0.071 and 0.194 µM, respectively. nih.gov

Table 1: Enzyme Inhibition Data for Selected Benzothiazole Derivatives

| Compound | Target Enzyme | IC₅₀ Value |

|---|---|---|

| 4f (benzamide derivative) | Acetylcholinesterase (AChE) | 23.4 ± 1.1 nM nih.gov |

| 4f (benzamide derivative) | Monoamine Oxidase B (MAO-B) | 40.3 ± 1.7 nM nih.gov |

| 4m (benzamide derivative) | Monoamine Oxidase B (MAO-B) | 198.8 ± 8.8 nM nih.gov |

| Compound III (2-phenylbenzothiazole) | VEGFR-2 | 0.17 µM mdpi.com |

| Compound III (2-phenylbenzothiazole) | FGFR-1 | 0.19 µM mdpi.com |

| Compound III (2-phenylbenzothiazole) | PDGFR-β | 0.08 µM mdpi.com |

| 4f (amino-benzothiazole derivative) | BRAF | 0.071 µM nih.gov |

| 4f (amino-benzothiazole derivative) | VEGFR-2 | 0.194 µM nih.gov |

Investigation of Binding Sites: Orthosteric vs. Allosteric Modulation

There is a lack of specific studies investigating whether this compound acts as an orthosteric or allosteric modulator. However, research on other benzothiazole-containing compounds provides insights into their potential binding modes.

Allosteric modulators, which bind to a site on the receptor distinct from the primary (orthosteric) binding site, offer advantages such as greater selectivity and the ability to fine-tune the response of the endogenous ligand. nih.govresearchgate.net The development of allosteric modulators is a growing area of interest in drug discovery. researchgate.net

In the context of benzothiazole derivatives, molecular modeling studies have been used to predict binding interactions. For example, some benzothiazole-based inhibitors of the Hsp90 C-terminal domain are thought to bind in an allosteric pocket. nih.gov Molecular docking of a potent benzothiazole derivative, 9i , into the Hsp90β C-terminal domain binding site suggested that the benzothiazole scaffold forms hydrophobic interactions with specific amino acid residues. nih.gov Similarly, in the design of dual VEGFR-2/BRAF inhibitors, a hydrophobic substituent on a urea (B33335) moiety linked to a benzothiazole core was intended to occupy an allosteric hydrophobic back pocket. nih.gov

These examples highlight that the benzothiazole scaffold can be incorporated into molecules designed to bind to allosteric sites. However, without specific experimental data for this compound, its classification as an orthosteric or allosteric modulator remains undetermined.

Structure-Based Drug Design for Enhanced Enzyme Selectivity

While specific structure-based drug design studies focusing on enhancing the enzyme selectivity of this compound are not available, the principles of this approach have been applied to the broader class of benzothiazole derivatives. Structure-activity relationship (SAR) studies and molecular modeling are key components of this process.

SAR studies on benzothiazole-based inhibitors have provided valuable information for designing more selective compounds. For instance, in the development of Hsp90 C-terminal domain inhibitors, a library of benzothiazole-based compounds was synthesized to establish SARs. nih.gov These studies help in identifying which chemical modifications on the benzothiazole core lead to improved potency and selectivity.

Molecular modeling and docking studies are also crucial in structure-based design. By visualizing how a compound binds to the active or allosteric site of an enzyme, researchers can make rational modifications to improve its interaction and, consequently, its selectivity. For example, molecular docking of benzothiazole derivatives into the active sites of enzymes like VEGFR-2 and BRAF has helped in understanding their binding modes and designing more potent inhibitors. mdpi.comnih.gov

The application of these principles to this compound could involve synthesizing a series of analogues with modifications on the difluorophenyl ring or the benzothiazole nucleus. These analogues would then be tested for their inhibitory activity against a panel of enzymes to determine their selectivity profile.

Anti-inflammatory and Immunomodulatory Potentials (Mechanistic Investigations)

The anti-inflammatory potential of the benzothiazole scaffold is well-documented, with many derivatives showing promising activity. nih.gov However, specific mechanistic investigations into the anti-inflammatory and immunomodulatory effects of this compound are not extensively reported in the literature.

Generally, the anti-inflammatory action of benzothiazole derivatives is thought to occur through various mechanisms, including the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2). mdpi.com These enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation. Some 1,2,4-triazole (B32235) derivatives, which can be structurally related to certain modified benzothiazoles, have shown inhibitory activity against COX enzymes. bohrium.com

In addition to enzyme inhibition, some anti-inflammatory compounds exert their effects by modulating signaling pathways involved in the inflammatory response. For example, some 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole have been shown to downregulate the transcription and protein levels of iNOS and COX-2 in response to LPS stimulation in microglial cells. nih.gov These compounds were also found to activate the Nrf2-HO-1 signaling pathway, which plays a role in the cellular defense against oxidative stress, and to reduce the production of reactive oxygen species (ROS). nih.gov

While these studies provide a framework for the potential anti-inflammatory mechanisms of benzothiazole derivatives, dedicated research is needed to elucidate the specific molecular basis for any anti-inflammatory or immunomodulatory activity of this compound.

Other Emerging Biological Activities and Their Underlying Molecular Basis

Beyond the more commonly studied anticancer and anti-inflammatory activities, the benzothiazole scaffold has been explored for a range of other biological effects. While specific data for this compound is scarce, the broader class of benzothiazole derivatives has shown potential in several areas.

Antimicrobial Activity: Numerous benzothiazole derivatives have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains. researchgate.net The mechanism of action for these compounds can vary, but some have been shown to target specific microbial enzymes. For example, some newly synthesized benzothiazole derivatives showed promising activity against S. aureus, with one compound exhibiting a minimum inhibitory concentration (MIC) of 0.025 mM. researchgate.net

Antiviral Activity: The antiviral potential of benzothiazoles has also been investigated. Some derivatives have been tested against a variety of viruses, including those with RNA genomes. researchgate.net

Antioxidant Activity: Certain benzothiazole derivatives have been identified as having antioxidant properties. nih.gov This activity is often assessed through in vitro assays that measure the compound's ability to scavenge free radicals.

The underlying molecular basis for these emerging activities is an active area of research. For antimicrobial agents, this can involve the inhibition of essential bacterial enzymes or disruption of the cell membrane. For antiviral compounds, the mechanism might involve the inhibition of viral replication or entry into host cells. The antioxidant effects are typically attributed to the chemical structure of the molecule and its ability to donate electrons or stabilize free radicals.

Further research is required to determine if this compound possesses any of these emerging biological activities and to understand the molecular mechanisms that would be involved.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 2 3,4 Difluorophenyl 1,3 Benzothiazole Derivatives

Impact of Fluorination on Biological Activity, Target Selectivity, and Metabolic Stability (Academic Perspectives)

The incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, often leading to significant improvements in pharmacological profiles compared to their non-fluorinated counterparts. nih.govresearchgate.net In the context of 2-phenyl-1,3-benzothiazole derivatives, fluorination exerts a profound influence on biological activity, target selectivity, and metabolic stability.

Fluorine's high electronegativity and relatively small atomic radius allow it to act as a bioisostere of a hydrogen atom, yet it can drastically alter the electronic properties of a molecule. nih.gov The presence of electron-withdrawing groups like fluorine on the benzothiazole (B30560) scaffold has been shown to increase cytotoxic activity against various cancer cell lines. nih.govresearchgate.net For instance, research has demonstrated that fluorinated benzothiazoles can exhibit potent antiproliferative activity, sometimes with GI50 values less than 1 nM in sensitive human cancer cell lines. capes.gov.br One study highlighted a benzothiazole bearing a fluorine atom at the 6-position, which showed higher potency against the leukemia THP-1 cancer cell line than the conventional chemotherapy agent mitomycin-C. nih.gov

Furthermore, the strategic placement of fluorine can enhance metabolic stability. nih.gov Replacing a carbon-hydrogen (C-H) bond, which is susceptible to metabolic oxidation, with a stronger carbon-fluorine (C-F) bond can block metabolic pathways, thereby increasing the molecule's biological half-life. nih.govresearchgate.net This modification can also improve membrane permeability and lead to more favorable interactions with protein side chains, enhancing binding affinity and target selectivity. nih.gov A rational "fluorine scan" can be employed to determine the optimal position for fluorination to maximize potency against specific targets, such as Bruton's tyrosine kinase (BTK). nih.gov Studies on fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles found that these compounds are metabolized by cytochrome P450 enzymes, specifically CYP1A1, which appears to be essential for their antiproliferative effects. capes.gov.br

Table 1: Effect of Fluorination on Cytotoxic Activity

| Compound | Key Structural Feature | Target Cell Line | Reported Potency (IC50/GI50) | Source |

|---|---|---|---|---|

| Fluorine benzothiazole 15 | Fluorine at position-6 of benzothiazole core | Leukemia THP-1 | 0.9 - 1.0 µM | nih.gov |

| Mitomycin-C (Reference) | Non-benzothiazole | Leukemia THP-1 | 1.5 µM | nih.gov |

| Fluorinated 2-(4-aminophenyl)benzothiazoles | Fluorine on benzothiazole ring | Sensitive Human Cancer Cells | < 1 nM | capes.gov.br |

Role of the 1,3-Benzothiazole Heterocyclic Core in Ligand-Target Recognition and Binding

The 1,3-benzothiazole ring system is not merely a passive scaffold but an active participant in molecular recognition and binding, earning its designation as a "privileged structure". rsc.orgnih.govnih.gov Its planar, aromatic nature allows it to function as a bioisosteric replacement for other functionalities, such as esters and amides, and it is a common feature in drugs targeting a wide array of diseases. rsc.org

In the context of cancer therapy, the benzothiazole core is particularly effective as a kinase inhibitor. Its structure resembles the purine (B94841) core of ATP, enabling it to fit into the ATP-binding pocket of various kinases. rsc.org This allows it to act as a "hinge binder," forming crucial hydrogen bonds with key amino acid residues in the hinge region of the kinase's catalytic pocket. rsc.orgnih.gov This interaction is fundamental to the inhibitory activity of many kinase-targeting drugs. For example, in the design of inhibitors for VEGFR-2 and BRAF kinases, the benzothiazole core has been successfully used to replace either the picolinamide (B142947) or the central phenyl linker of the multi-kinase inhibitor sorafenib (B1663141). nih.gov

The fused heterocyclic system is a versatile pharmacophore found in numerous therapeutic agents with anti-inflammatory, antimicrobial, and antitumor properties. rsc.orgnih.govnih.gov Its ability to engage in diverse non-covalent interactions, including hydrogen bonding and π-π stacking, makes it a highly effective anchor for securing a ligand to its biological target. rsc.orgresearchgate.net

Influence of Substituents on the Phenyl Ring on Potency and Specificity

The nature and position of substituents on the 2-phenyl ring play a critical role in modulating the potency and specificity of benzothiazole derivatives. The 3,4-difluoro substitution pattern of the titular compound is a prime example of strategic modification to enhance biological activity. These electron-withdrawing fluorine atoms can significantly alter the electronic distribution of the phenyl ring, influencing how the molecule interacts with its target. nih.govrsc.org

Structure-activity relationship studies have revealed that even minor changes to the phenyl ring can have dramatic effects. In one series of dual inhibitors targeting FAAH and sEH enzymes, the placement of fluoro, chloro, or bromo groups at the ortho position of the phenyl ring resulted in potent inhibitors, while moving these same groups to the meta or para positions led to a significant loss of potency. nih.gov This highlights the stringent steric and electronic requirements of the target's binding pocket.

Table 2: Influence of Phenyl Ring Substitution on Enzyme Inhibition

| Compound Series | Substitution Position | Substituent | Target | Observed Activity | Source |

|---|---|---|---|---|---|

| Benzothiazole-phenyl amides | ortho | -Cl | FAAH / sEH | Potent dual inhibition (IC50 = 7 nM / 9.6 nM) | nih.gov |

| Benzothiazole-phenyl amides | ortho | -F, -Br, -CH3, -OCH3 | FAAH / sEH | Potent dual inhibition | nih.gov |

| Benzothiazole-phenyl amides | meta, para | -F, -Cl, -Br, -CH3, -OCH3 | FAAH | Loss of inhibition potency | nih.gov |

| Benzothiazole-thiazolidines | Not specified | Electron-withdrawing or donating groups | C6 cell line | Decreased selectivity | nih.gov |

Elucidation of Pharmacophoric Features Essential for Biological Activity

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For 2-phenyl-1,3-benzothiazole derivatives, several key features have been identified.

Aromatic Hinge-Binding Region: The planar 1,3-benzothiazole core serves as a critical pharmacophoric element, particularly for kinase inhibitors, where it mimics the purine ring of ATP and forms hydrogen bonds with the hinge region of the enzyme's active site. rsc.orgnih.gov

Substituted Aromatic Ring: The 2-phenyl ring and its substituents provide essential interactions that contribute to binding affinity and selectivity. semanticscholar.org This group often fits into a hydrophobic pocket, and its electronic nature (as determined by substituents like the 3,4-difluoro groups) fine-tunes the interaction. mdpi.com

Hydrogen Bond Acceptors/Donors: The nitrogen atom in the thiazole (B1198619) ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring the ligand in a binding site. rsc.orgsemanticscholar.org Depending on other modifications to the core structure, additional hydrogen bond donor or acceptor sites can be introduced to optimize binding.

Spatial Arrangement: The relative orientation of the benzothiazole core and the phenyl ring is vital. For some targets, a specific out-of-plane arrangement between two aromatic systems is necessary to potentiate binding. semanticscholar.org

These features collectively define the molecule's ability to recognize and bind to its biological target, forming the basis for rational drug design. mdpi.com

Rational Design Principles for SAR Optimization and Lead Compound Development

The development of potent and selective 2-(3,4-Difluorophenyl)-1,3-benzothiazole derivatives relies on several rational design principles aimed at optimizing the structure-activity relationship.

Structure-Based Design: When the three-dimensional structure of a biological target is known, ligands can be designed to fit precisely into the binding site. This involves positioning pharmacophoric features, such as the benzothiazole core, to interact with key residues, like those in the hinge region of a kinase. nih.gov

Bioisosteric Replacement: The benzothiazole core itself can be considered a bioisostere of other heterocyclic systems or linkers. rsc.org In one study, it was used to replace the central phenyl ring of sorafenib to create new kinase inhibitors. nih.gov Similarly, incorporating a 1,3,4-thiadiazole (B1197879) motif as a bioisostere for sorafenib's central phenyl ring proved to be a successful strategy. nih.gov

Systematic "Fluorine Scanning": As fluorine substitution is known to enhance desirable properties, a systematic approach of introducing fluorine at various positions on the scaffold can be used to empirically determine the optimal placement for maximizing potency and metabolic stability. nih.gov

Privileged Scaffold Hopping: The 2-phenyl-1,3-benzothiazole framework serves as a "privileged scaffold" that can be decorated with different functional groups to target a variety of receptors. Design strategies often begin with this core and build upon it to achieve desired activities. nih.govnih.gov For example, a benzothiazole-phenyl moiety was identified as essential for dual inhibition of sEH and FAAH, serving as the starting point for further modifications. nih.gov

Microwave-Assisted Synthesis: Modern synthetic methods, such as microwave irradiation, can accelerate the creation of derivative libraries, allowing for more efficient exploration of the chemical space and faster SAR optimization. nih.gov

Correlation of Structural Modifications with Specific Cellular and Molecular Responses

Specific modifications to the 2-phenyl-1,3-benzothiazole structure can be directly correlated with distinct cellular and molecular outcomes, providing insight into the compound's mechanism of action.

Fluorination, for example, does more than just enhance potency; it can dictate the mechanism of action. Studies on 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) revealed that the compound's antiproliferative activity is dependent on its metabolism. In sensitive cancer cells, 5F 203 induces the expression of CYP1A1 and CYP1B1 mRNA. capes.gov.br This metabolic activation is believed to be essential for its cell-killing effects, which may involve the formation of DNA adducts. capes.gov.br

Other substitutions can trigger specific apoptotic pathways. The introduction of a trifluoromethyl (–CF3) group, another form of fluorination, onto a benzothiazole derivative was found to enhance cytotoxicity by increasing the levels of active caspase-3 and PARP, while also promoting the degradation of procaspase-8 and -9 proteins. nih.gov In a different study, a 6-chloro-substituted aminobenzothiazole derivative (compound B7) was shown to inhibit the proliferation of cancer cells by arresting the cell cycle and inducing apoptosis. nih.gov Mechanistically, this compound was found to inhibit both the AKT and ERK signaling pathways, which are critical for cell survival and proliferation. nih.gov

Table 3: Correlation of Structural Modification with Cellular/Molecular Response

| Structural Modification | Compound Type | Cellular/Molecular Response | Source |

|---|---|---|---|

| 5-Fluoro substitution on benzothiazole ring | 2-(4-amino-3-methylphenyl)benzothiazole | Induction of CYP1A1 and CYP1B1 mRNA expression in sensitive cells | capes.gov.br |

| -CF3 group on benzothiazole derivative | 2-phenyl benzothiazole derivative | Increase in active caspase-3 and PARP; degradation of procaspase-8 and -9 | nih.gov |

| 6-Chloro and N-(4-nitrobenzyl) substitution | 2-aminobenzothiazole | Inhibition of AKT and ERK signaling pathways; cell cycle arrest and apoptosis | nih.gov |

| 7-Fluoro substitution on imidazo-benzothiazole | Mannich base imidazo-benzothiazole | Enhanced cytotoxicity and increased levels of caspase-3 | nih.gov |

Advanced Research Methodologies and Analytical Techniques in 2 3,4 Difluorophenyl 1,3 Benzothiazole Research

High-Throughput Screening (HTS) and High-Content Screening (HCS) in Compound Discovery

High-Throughput Screening (HTS) and High-Content Screening (HCS) are foundational pillars in the discovery of novel bioactive compounds. These automated platforms enable the rapid assessment of thousands to millions of chemicals against specific biological targets or cellular phenotypes.

High-Throughput Screening (HTS) is primarily used to identify "hits"—compounds that produce a desired biological response. In the context of discovering compounds like 2-(3,4-difluorophenyl)-1,3-benzothiazole, HTS would involve testing a library of benzothiazole (B30560) derivatives for a specific activity, such as the inhibition of a particular enzyme or the killing of cancer cells. For instance, screens of benzothiazole derivatives have been conducted to identify compounds with antimicrobial properties, where the minimum inhibitory concentration (MIC) against various bacterial and fungal strains is determined. nih.gov These screens can rapidly narrow down a large collection of molecules to a manageable number of promising candidates for further investigation.

High-Content Screening (HCS) , an evolution of HTS, combines automated microscopy with sophisticated image analysis to extract multiparametric data from cells. Instead of a single data point (e.g., enzyme inhibition), HCS can simultaneously measure several cellular parameters, such as cell morphology, viability, protein localization, and organelle health. For a compound class like 2-phenylbenzothiazoles, which are known for their cytotoxic effects in cancer models, HCS could be used to differentiate between compounds that induce apoptosis, necrosis, or cell cycle arrest, providing early mechanistic insights. nih.gov

The table below illustrates the type of data that can be generated from an initial HTS campaign for antimicrobial activity among a hypothetical series of benzothiazole derivatives.

| Compound ID | Scaffold | Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| BTZ-001 | Benzothiazole | Phenyl | >200 | >200 | >200 |

| BTZ-002 | Benzothiazole | 4-Aminophenyl | 100 | 50 | 200 |

| BTZ-003 | Benzothiazole | 3,4-Difluorophenyl | 50 | 25 | 100 |

| BTZ-004 | Benzothiazole | 4-Nitrophenyl | 25 | 25 | 50 |

This table is interactive and represents hypothetical data based on screening methodologies for benzothiazole derivatives. nih.gov

Cell-Based Assays for Mechanistic Elucidation and Target Engagement